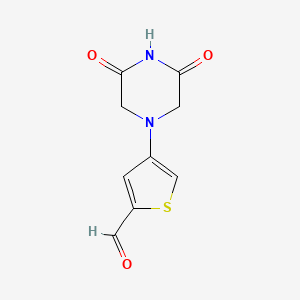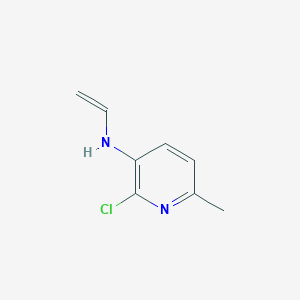
(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzenesulfonyl group attached to a tetrahydroisoquinoline core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the nitrobenzenesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
科学研究应用
(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives can be used to study biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, alter signaling pathways, and affect cellular functions. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
(3S)-2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: shares similarities with other nitrobenzenesulfonyl derivatives and tetrahydroisoquinoline compounds.
Noble gas compounds: Although not directly related, noble gas compounds like xenon hexafluoride exhibit unique chemical properties due to their unusual bonding and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C16H14N2O6S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(3S)-2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20)/t14-/m0/s1 |
InChI 键 |
DCRZTRAVBRLBLM-AWEZNQCLSA-N |
手性 SMILES |
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)

![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)

![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)



![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
